Thenalidine

Antihistamine Serotonin Central Nervous System

Thenalidine is a first-generation piperidine H1-antihistamine commercially developed as the tartrate salt (Sandostene). It functions as a competitive antagonist at the histamine H1 receptor and was historically indicated as an antipruritic in allergic dermatoses and urticaria.

Molecular Formula C17H22N2S
Molecular Weight 286.4 g/mol
CAS No. 86-12-4
Cat. No. B1682244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThenalidine
CAS86-12-4
Synonyms1-methyl-4-(N-2-thenylanilino)piperidine
thenaldine
thenalidine
Molecular FormulaC17H22N2S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3
InChIInChI=1S/C17H22N2S/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3
InChIKeyKLOHYVOVXOUKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thenalidine (CAS 86-12-4) Procurement Guide: Piperidine H1 Antihistamine with Documented Hematological Risk


Thenalidine is a first-generation piperidine H1-antihistamine [1] commercially developed as the tartrate salt (Sandostene) [2]. It functions as a competitive antagonist at the histamine H1 receptor and was historically indicated as an antipruritic in allergic dermatoses and urticaria [3] [4]. Critically, Thenalidine was withdrawn from the Canadian, US, and UK markets in 1963 due to a quantifiable risk of drug-induced agranulocytosis and neutropenia, a toxicity profile that sharply distinguishes it from most clinically used first-generation antihistamines [2] [5].

Why In-Class Antihistamine Substitution for Thenalidine Carries Unacceptable Risk


First-generation H1 antagonists are often wrongly assumed to be interchangeable. However, Thenalidine’s exceptionally high hematological toxicity risk—a documented 0.2% incidence of agranulocytosis compared to a near-zero background incidence for diphenhydramine or chlorpheniramine [1]—precludes any simple generic substitution. Furthermore, Thenalidine displays a unique central antiserotonergic potency that is absent or inverted in alkylamine analogs, providing mechanistic differentiation that cannot be replicated by in-class alternatives [2]. Procurement specifications must therefore be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for Thenalidine Relative to First-Generation H1 Antihistamine Analogs


Thenalidine vs. Diphenhydramine, Chlorpheniramine: Central Antiserotonergic Potency in 5-HTP Syndrome Model

Thenalidine demonstrates potent central antiserotonergic activity that is qualitatively distinct from other first-generation antihistamines. In the 5-hydroxytryptophan (5-HTP)-induced behavioral syndrome murine model, Thenalidine, along with promethazine and clemastine, inhibited the syndrome at doses significantly lower than those needed to depress locomotor activity [1]. In contrast, diphenhydramine and chlorcyclizine produced only 'weaker' inhibition, while chlorpheniramine actually potentiated the 5-HTP effect, demonstrating an opposing pharmacological profile [1]. This establishes Thenalidine as possessing a central serotonin antagonism profile not generic to the first-generation antihistamine class.

Antihistamine Serotonin Central Nervous System 5-HTP Syndrome

Thenalidine vs. Chlorpheniramine, Promethazine, Diphenhydramine: Comparative Antihistaminic and Antiserotonin Potency

In a multi-compound pharmacological evaluation, the antihistaminic and antiserotonin actions of cyproheptadine were benchmarked against ten other agents, including Thenalidine. Under the standardized conditions of anesthetized dog vasodepressor (histamine) and vasopressor (serotonin) assays, Thenalidine's antihistaminic potency was quantified as equal to or exceeding that of chlorpheniramine, with an overall rank placing it among the more active antihistamines tested [1]. Its antiserotonin activity was less than that of cyproheptadine and lysergic acid diethylamide, but was clearly present, distinguishing it from pure antihistamines like chlorpheniramine.

Antihistamine Antiserotonin Cyproheptadine Vasodepressor Assay

Thenalidine vs. Diphenhydramine (Benzhydramine), Mepyramine: Differential Modulation of Analgesic-Induced Catalepsy

Thenalidine exhibits a unique pharmacological fingerprint in antagonizing analgesic-induced catalepsy. In a rat model, Thenalidine significantly attenuated codeine-induced catalepsy (p < 0.05), whereas mepyramine had no effect [1]. Benzhydramine (diphenhydramine) was also effective. The anti-cataleptic action of Thenalidine against haloperidol-induced catalepsy was attributed to its combined anticholinergic and antiserotonergic properties, a profile only partially shared by benzhydramine [1]. This demonstrates a functional in vivo differentiation not predictable by H1 receptor affinity alone.

Antihistamine Catalepsy Antiserotonin Anticholinergic

Thenalidine Hematological Risk Profile vs. In-Class Antihistamines: 0.2% Agranulocytosis Incidence as a Procurement Differentiator

Thenalidine's defining differential feature is its unequivocal hematological toxicity. A Swedish national survey covering 1973–1978 found that Thenalidine exhibited the highest frequency of drug-induced neutropenia among all drugs surveyed, surpassing thyreostatics, penicillamine, and sulfonamides [1]. Case reports documented agranulocytosis with 75 mg once or twice daily dosing [2], with a calculated risk of approximately 1 in 500 (0.2%) patients, which is orders of magnitude higher than background rates for diphenhydramine, chlorpheniramine, or promethazine. This toxicity directly caused its regulatory withdrawal from Canadian, US, and UK markets in 1963 [3]. Any planned experimental or industrial use of Thenalidine must account for this quantifiably elevated hematological risk.

Agranulocytosis Neutropenia Drug Safety Hematotoxicity

Thenalidine Dosing Regimen vs. Diphenhydramine: Potentially Reduced Dosing Frequency for Antipruritic Effect

Clinical practice data from the 1950s-60s indicate that Thenalidine was effective for pruritus control with a maintenance regimen of 50–75 mg once or twice daily (maximum 150 mg/day) [1] [2]. In comparison, diphenhydramine requires dosing every 4–6 hours (25–50 mg, up to 300 mg/day) to maintain antipruritic efficacy, reflecting a shorter duration of action. This dosing divergence implies a longer effective half-life or greater tissue retention for Thenalidine, a pharmacokinetically meaningful distinction for certain research protocols requiring sustained H1 receptor occupancy. However, the supporting evidence for Thenalidine's dosing advantage is limited to older clinical practice descriptions and has not been verified by modern bioequivalence or pharmacokinetic studies.

Antipruritic Dosing Frequency Pharmacokinetics Skin Disorders

Thenalidine Chemical Class Differentiation: Piperidine H1 Antagonist with Distinct Substituent vs. Ethanolamines, Alkylamines, Phenothiazines

Thenalidine belongs to the piperidine class of H1 antihistamines, characterized by a 4-anilinopiperidine core with an N-2-thenyl substituent [1]. This structural motif differentiates it from ethanolamine antihistamines (diphenhydramine, clemastine), alkylamines (chlorpheniramine, brompheniramine), phenothiazine antihistamines (promethazine, trimeprazine), and piperazine antihistamines (meclizine, cetirizine). The piperidine core contributes to Thenalidine's balanced H1 receptor affinity and its pronounced central nervous system penetration [2]. Within the piperidine subgroup, Thenalidine's thenyl-phenylamine substitution distinguishes it from terfenadine (non-sedating) and cyproheptadine (dominant antiserotonergic), providing a structure-activity relationship basis for its unique dual H1/5-HT profile.

Piperidine Chemical Structure SAR Antihistamine Classification

Application Scenarios for Thenalidine Based on Validated Differentiation Evidence


Central Serotonin-Histamine Crosstalk Research

As established by the central antiserotonergic evidence in Section 3 (Item 1), Thenalidine is specifically indicated for in vivo rodent models investigating the modulation of 5-HTP-induced behavioral syndrome. Its ability to inhibit central serotonin-mediated effects at sub-sedative doses, coupled with its H1 antagonist action, makes it a unique dual-pathway probe. For researchers studying serotonin-histamine interactions in anxiety, depression, or extrapyramidal motor disorders, Thenalidine provides a pharmacological profile that chlorpheniramine (pro-serotonergic) or mepyramine (serotonin-inactive) cannot reproduce [1].

Hematotoxicity and Drug-Induced Agranulocytosis Research

Thenalidine's documented 0.2% incidence of agranulocytosis and its status as the highest-frequency neutropenia-inducing drug in the Swedish pharmacovigilance survey (Section 3, Item 4) uniquely qualify it as a positive control or reference compound for hematotoxicity screening assays. For academic laboratories or CROs developing in vitro myelotoxicity models or screening chemical libraries for bone marrow toxicity potential, procuring Thenalidine as a validated reference standard enables robust assay quality control, a role for which diphenhydramine or chlorpheniramine cannot serve [2] [3].

Antihistamine Structure-Activity Relationship (SAR) and Pharmacophore Mapping

Thenalidine's distinct piperidine core with an N-2-thenyl substituent (Section 3, Item 6) provides a unique structural entry for medicinal chemistry SAR studies. For medicinal chemists exploring how substituents on the piperidine ring modulate the balance between H1 affinity, anticholinergic activity, and central nervous system penetration, Thenalidine serves as a specific chemical template that is not represented by ethanolamine, alkylamine, or phenothiazine antihistamines. This enables precise SAR elucidation for rational design of next-generation dual-antagonists with reduced hematological toxicity [4].

Historical Drug Repurposing and Pharmacovigilance Studies

Given Thenalidine's well-documented 1963 market withdrawal due to neutropenia, it serves as a case material for pharmacovigilance educational modules, regulatory science research, and drug repurposing screening where understanding historical adverse event signals can inform modern computational toxicology models. The available quantitative data on incidence, dosing thresholds, and clinical presentation (fever, sore throat, agranulocytosis at 75–150 mg/day) enable evidence-based comparative safety analyses, a scenario where the compound's proven toxicity profile is the specific procurement rationale, not a liability [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thenalidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.